![molecular formula C19H24ClN3O B6030214 6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline](/img/structure/B6030214.png)
6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline
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Overview
Description
6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors and has been shown to have promising effects in treating various autoimmune diseases and inflammatory disorders.
Mechanism of Action
Janus kinases play a crucial role in the immune system by transmitting signals from cytokine receptors to the nucleus, leading to the activation of various immune cells. 6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline inhibits the activity of Janus kinases, thereby blocking the signaling pathways that lead to inflammation and immune system activation.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the immune system, leading to a reduction in inflammation and immune system activation. It has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline in lab experiments is its specificity for Janus kinases, which allows for targeted inhibition of the immune system. However, one limitation is that it may have off-target effects on other signaling pathways, leading to unwanted side effects.
Future Directions
There are several potential future directions for research on 6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline. One area of interest is its potential use in treating other autoimmune diseases, such as lupus and inflammatory bowel disease. Another area of interest is its potential use in combination with other therapies, such as biologic agents, to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline involves several steps. The starting material is 2-chloro-6-nitroquinoline, which is then reduced to 2-chloro-6-aminquinoline. The resulting compound is then reacted with piperidine and morpholine to obtain the desired product.
Scientific Research Applications
6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. It works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune system activation.
properties
IUPAC Name |
4-[1-[(6-chloroquinolin-2-yl)methyl]piperidin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O/c20-16-4-6-19-15(12-16)3-5-17(21-19)13-22-7-1-2-18(14-22)23-8-10-24-11-9-23/h3-6,12,18H,1-2,7-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHPIGOAXYFGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC3=C(C=C2)C=C(C=C3)Cl)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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